(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, also known as CSPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CSPM is a small molecule that has shown promising results in preclinical studies, particularly in the fields of cancer and neurological disorders.
Scientific Research Applications
- Poly (ADP-Ribose) Polymerase (PARP) Inhibition : Compound 5e has demonstrated moderate to significant efficacy against human estrogen receptor-positive breast cancer cells. It targets PARP, an enzyme involved in DNA repair, and inhibits its catalytic activity. This leads to enhanced cleavage of PARP1, increased phosphorylation of H2AX (a DNA damage marker), and activation of CASPASE 3/7, ultimately promoting cell death .
- Mycobacterium tuberculosis : Researchers have designed and synthesized novel derivatives of compound 5e. These substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Investigating its potential in tuberculosis treatment is an ongoing area of study .
- Functionalized Oxazoles : Compound 5e belongs to the class of 2-aryl-5-(4-piperazin-1-yl)oxazoles. Oxazoles exhibit diverse biological activities, making them attractive targets in medicinal chemistry. Researchers are exploring the anticancer potential of these functionalized oxazoles, including compound 5e .
Breast Cancer Treatment
Antitubercular Activity
Anticancer Agents
properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-19(21-10-12-22(13-11-21)27(24,25)17-7-8-17)15-4-3-5-16(14-15)26-18-6-1-2-9-20-18/h1-6,9,14,17H,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRPOLFLELTHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone |
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